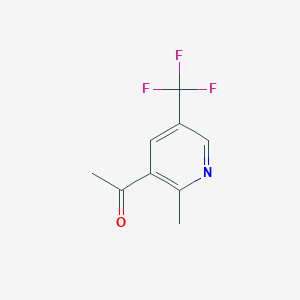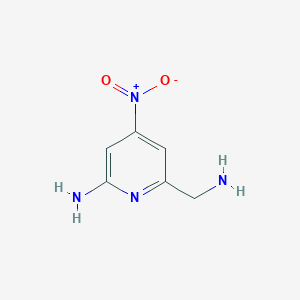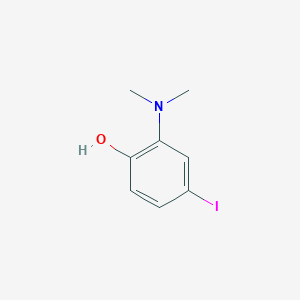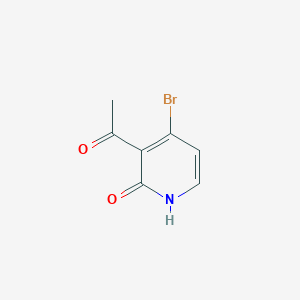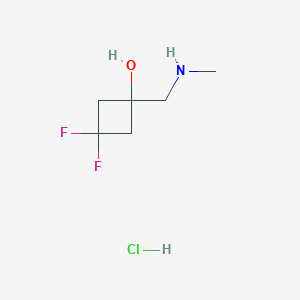
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl It is a cyclobutanol derivative that contains two fluorine atoms and a methylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride typically involves the following steps:
Formation of the cyclobutanol ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the difluoro group: Fluorination reactions are employed to introduce the difluoro group at the desired positions on the cyclobutanol ring.
Attachment of the methylaminomethyl group:
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis reactions under controlled conditions.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Analytical methods such as NMR, IR, and mass spectrometry are used to confirm the identity and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cyclobutanol ring.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Nucleophiles: Nucleophiles such as amines, thiols, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of difluorocyclobutanone derivatives.
Reduction: Formation of difluorocyclobutanol derivatives.
Substitution: Formation of substituted cyclobutanol derivatives with various functional groups.
Applications De Recherche Scientifique
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme inhibition: Inhibition of enzymes involved in various biochemical pathways.
Modulation of signaling pathways: Affecting signaling pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-1-(aminomethyl)cyclobutanol: Similar structure but lacks the methyl group.
3,3-Difluoro-1-(methylaminomethyl)cyclopentanol: Similar structure but with a cyclopentanol ring instead of a cyclobutanol ring.
3,3-Difluoro-1-(methylaminomethyl)cyclohexanol: Similar structure but with a cyclohexanol ring.
Uniqueness
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride is unique due to its specific combination of a cyclobutanol ring, difluoro groups, and a methylaminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C6H12ClF2NO |
|---|---|
Poids moléculaire |
187.61 g/mol |
Nom IUPAC |
3,3-difluoro-1-(methylaminomethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-9-4-5(10)2-6(7,8)3-5;/h9-10H,2-4H2,1H3;1H |
Clé InChI |
ALVOXJDYTUODBM-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CC(C1)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


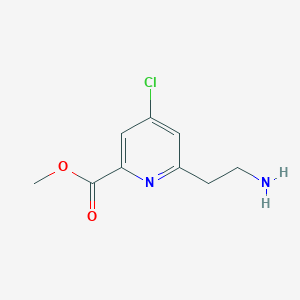
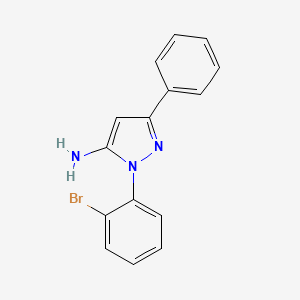
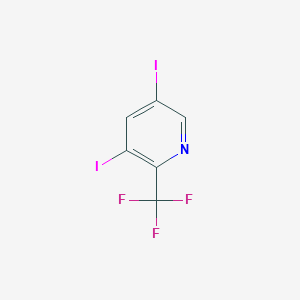
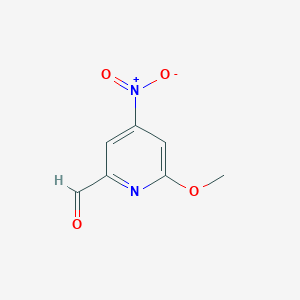
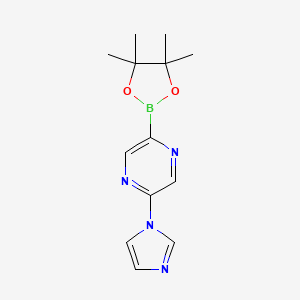
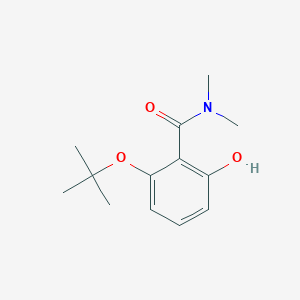
![[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14853386.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14853388.png)


